Comparison of Key Physicochemical Properties: Target Compound vs. Direct Carbon-Linked Analog
The target compound (CAS 868678-28-8) differs from its closest commercially available analog, Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946301-85-5), by a single atom at the N1-linkage: an ether oxygen in the target replaces a methylene group in the analog . This results in a calculated molecular weight difference of +16 Da (438.46 vs. 422.46 g/mol) and introduces an additional hydrogen bond acceptor. The target compound possesses a CLogP of approximately 4.5, compared to a calculated value of approximately 5.0 for the carbon-linked analog (ChemDraw Professional 20.0 prediction). The reduced lipophilicity and altered H-bonding profile are critical parameters influencing cellular permeability and metabolic soft spots.
| Evidence Dimension | Molecular Weight and Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW = 438.46 g/mol; CLogP = 4.5 (predicted) |
| Comparator Or Baseline | Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946301-85-5): MW = 422.46 g/mol; CLogP = 5.0 (predicted) |
| Quantified Difference | MW difference: +16 Da; CLogP difference: -0.5 log unit |
| Conditions | In silico prediction; no experimental logP data publicly available. |
Why This Matters
For research programs optimizing oral bioavailability or reducing metabolic clearance, a 0.5 log unit difference in lipophilicity can shift the compound's position in permeability-solubility space, directly influencing the selection of in vitro ADME screening probes.
